molecular formula C₆₂H₅₈O₁₀ B1144706 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] CAS No. 1195367-79-3

2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate]

Cat. No.: B1144706
CAS No.: 1195367-79-3
M. Wt: 963.12
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Description

2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of multiple phenylmethyl (benzyl) groups attached to the glucopyranose ring and a benzoate ester group. It is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] typically involves the protection of hydroxyl groups on the glucopyranose ring using benzyl groups. This can be achieved through the reaction of glucopyranose with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The benzoate ester group is introduced by reacting the protected glucopyranose with 3,4,5-Tris(phenylmethoxy)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the benzoate ester group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] is unique due to the presence of both phenylmethyl groups and a benzoate ester group, which confer distinct chemical and biological properties.

Properties

CAS No.

1195367-79-3

Molecular Formula

C₆₂H₅₈O₁₀

Molecular Weight

963.12

Origin of Product

United States

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